molecular formula C16H15N3O B6348032 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354923-73-1

4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6348032
CAS No.: 1354923-73-1
M. Wt: 265.31 g/mol
InChI Key: OLACXEAZXDLIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group at the 4-position and a furan-2-yl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 3,4-dimethylphenyl and furan-2-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive pyrimidine derivatives. It may exhibit anti-inflammatory, anticancer, or antiviral properties.

    Biological Studies: Researchers use this compound to investigate its interactions with biological targets such as enzymes and receptors. It can serve as a lead compound for the development of new drugs.

    Chemical Biology: The compound is used in chemical biology to study cellular processes and pathways. It can act as a molecular probe to elucidate the mechanism of action of various biological systems.

    Industrial Applications: In the industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure with a thiophene ring instead of a furan ring.

    4-(3,4-Dimethylphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a pyridine ring instead of a furan ring.

    4-(3,4-Dimethylphenyl)-6-(benzofuran-2-yl)pyrimidin-2-amine: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness

4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both the 3,4-dimethylphenyl and furan-2-yl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these substituents can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-5-6-12(8-11(10)2)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACXEAZXDLIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.